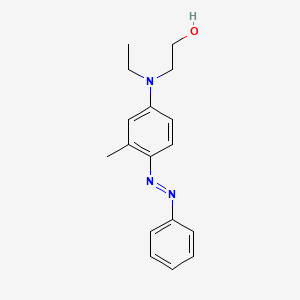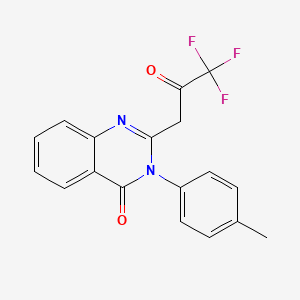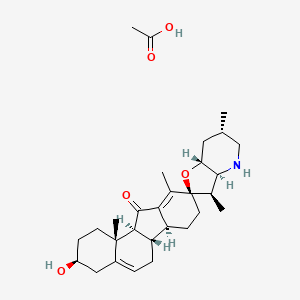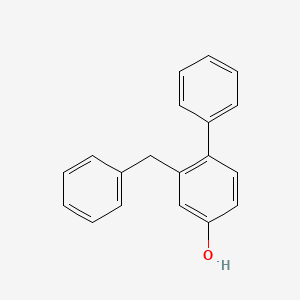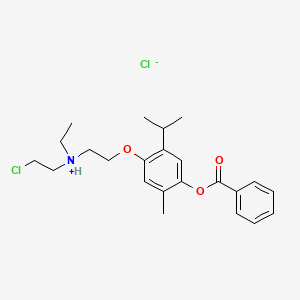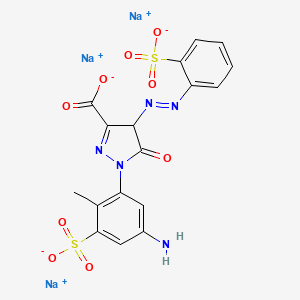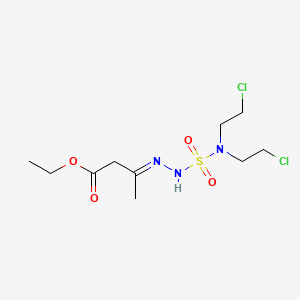
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) is a complex organic compound that combines the properties of acetoacetic acid ethyl ester with a hydrazone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) typically involves the reaction of acetoacetic acid ethyl ester with N,N-bis(2-chloroethyl)sulfamoyl hydrazine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The chloroethyl groups are particularly reactive and can form cross-links with DNA, which is a mechanism of action similar to that of some chemotherapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetoacetic acid ethyl ester: A simpler ester derivative used in organic synthesis.
N,N-bis(2-chloroethyl)sulfamoyl hydrazine: A related compound with similar reactivity.
Methyl acetoacetate: Another ester derivative with similar chemical properties.
Uniqueness
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both the acetoacetic ester and the bis(2-chloroethyl)sulfamoyl hydrazone moieties allows for diverse chemical transformations and biological activities.
Eigenschaften
CAS-Nummer |
91139-13-8 |
|---|---|
Molekularformel |
C10H19Cl2N3O4S |
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
ethyl (3E)-3-[bis(2-chloroethyl)sulfamoylhydrazinylidene]butanoate |
InChI |
InChI=1S/C10H19Cl2N3O4S/c1-3-19-10(16)8-9(2)13-14-20(17,18)15(6-4-11)7-5-12/h14H,3-8H2,1-2H3/b13-9+ |
InChI-Schlüssel |
QPZYFKJNYKCIEX-UKTHLTGXSA-N |
Isomerische SMILES |
CCOC(=O)C/C(=N/NS(=O)(=O)N(CCCl)CCCl)/C |
Kanonische SMILES |
CCOC(=O)CC(=NNS(=O)(=O)N(CCCl)CCCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


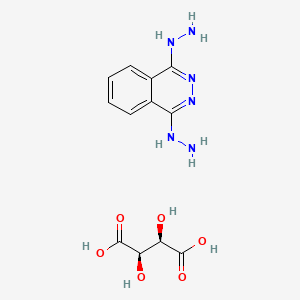
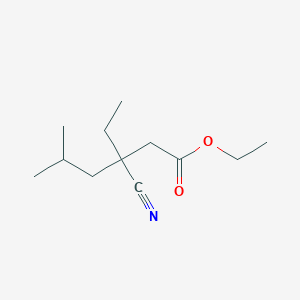
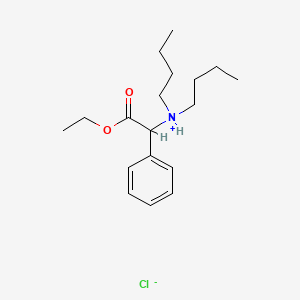
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
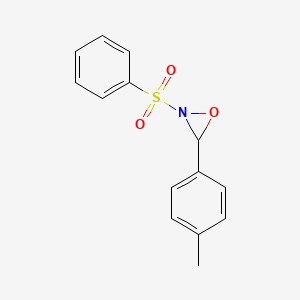
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)
